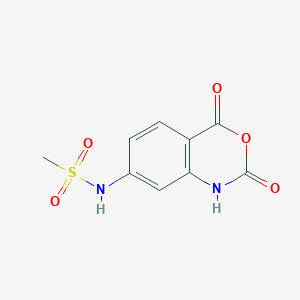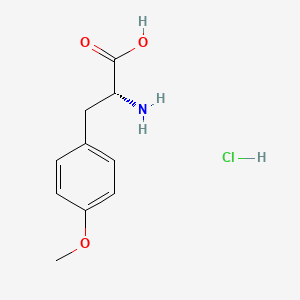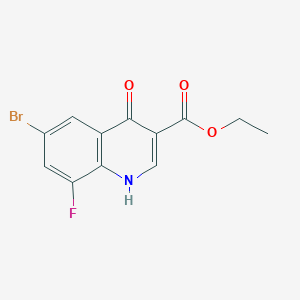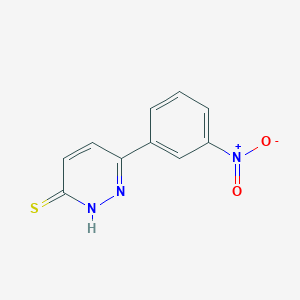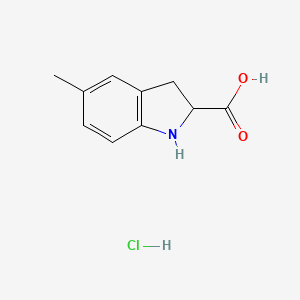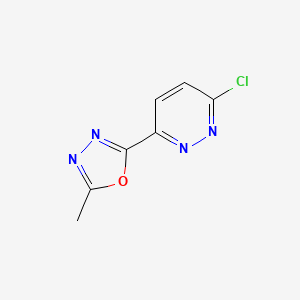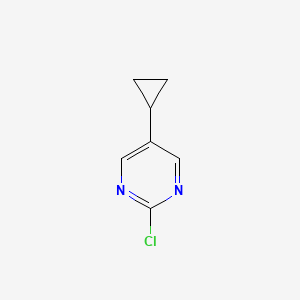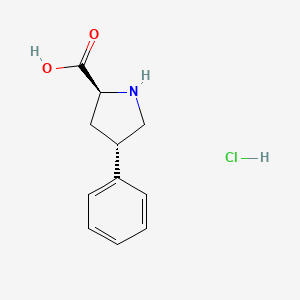
trans-4-Phenyl-L-proline hydrochloride
Descripción general
Descripción
Trans-4-Phenyl-L-proline hydrochloride, also known as (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride, is a compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 g/mol . This compound is a derivative of proline, an amino acid, with a phenyl group attached to the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring is a carboxylic acid group (-COOH) and a phenyl group (C6H5-) . The exact three-dimensional conformation of this molecule is not specified in the retrieved sources.
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 227.69 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 227.0713064 g/mol, and it has a topological polar surface area of 49.3 Ų .
Aplicaciones Científicas De Investigación
Synthesis of N-aryl Pyrroles : It is used as a nucleophilic coupling partner with aryl halides in the synthesis of N-aryl pyrroles. This process is facilitated using copper iodide, with moderate to good yields, indicating its utility in organic synthesis (Reddy, Kumar, & Rao, 2011).
Anticancer Antibiotic Synthesis : It serves as a precursor in the asymmetric synthesis of the ABC-ring system of the anticancer antibiotic MPC1001. This involves complex molecular transformations indicating its significance in advanced pharmaceutical synthesis (Peng & Clive, 2009).
Industrial Production : Hydroxyprolines like trans-4-Hydroxy-L-proline are used as chiral building blocks in the industrial production of various pharmaceuticals. Their production involves novel microbial enzymes, underscoring its importance in biotechnological applications (Hara & Kino, 2009).
Metabolic Engineering in Microorganisms : There is significant research into the metabolic engineering of microorganisms for enhanced biosynthesis of trans-4-Hydroxy-L-proline. This approach aims at improving its production efficiency and reducing environmental impact (Zhang et al., 2021).
Inhibition of Angiotensin-Converting Enzyme : Trans-4-Hydroxy-L-proline derivatives have been studied for their inhibitory effects on the angiotensin-converting enzyme, highlighting its potential therapeutic applications (Alexandrou & Liakopoulou-Kyriakides, 1990).
Biosynthesis Studies : Research has been conducted on the biosynthesis of trans-4-Hydroxy-L-proline in Streptomyces griseoviridus, particularly in the context of antibiotic production, demonstrating its role in natural biochemical pathways (Katz, Kamal, & Mason, 1979).
Safety and Hazards
When handling trans-4-Phenyl-L-proline hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Mecanismo De Acción
Target of Action
Trans-4-Phenyl-L-Proline Hydrochloride primarily targets the proline-4-hydroxylase (P4H) enzyme . This enzyme is responsible for catalyzing the conversion of L-proline to trans-4-hydroxy-L-proline . The P4H enzyme plays a crucial role in the synthesis of collagen, a key structural protein in animals and humans .
Mode of Action
The compound interacts with its target, the P4H enzyme, by serving as a substrate for the enzyme . The P4H enzyme introduces an oxygen atom into L-proline to produce trans-4-hydroxy-L-proline . This reaction is a key step in the synthesis of collagen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the trans-4-hydroxy-L-proline synthesis pathway . This pathway involves the conversion of L-proline to trans-4-hydroxy-L-proline, a valuable amino acid used in various fields such as medicine, food, and cosmetics . The compound’s interaction with the P4H enzyme is a critical step in this pathway .
Result of Action
The primary result of the action of this compound is the production of trans-4-hydroxy-L-proline . This compound is a value-added amino acid that has wide applications in medicine, food, and cosmetics . It can be used to synthesize a variety of chiral molecules, such as glutamate analogs, kainic acids, and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the P4H enzyme, which the compound targets, is known to be optimal at a pH of approximately 7.0 and a temperature of 25 °C . Therefore, changes in these environmental conditions could potentially affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678234 | |
| Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90657-53-7 | |
| Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90657-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 4-phenyl-, hydrochloride (1:1), (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
